molecular formula C17H21N5O6 B2371889 diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate CAS No. 904373-57-5

diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate

Cat. No.: B2371889
CAS No.: 904373-57-5
M. Wt: 391.384
InChI Key: NFQYNTPPBZYEIV-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate typically involves the reaction of benzyl imidazole with appropriate methylation reagents such as iodomethane. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .

Chemical Reactions Analysis

Diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate can be compared with other imidazole derivatives such as:

What sets diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate apart is its unique structure and the specific biological activities it exhibits, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O6/c1-5-27-11(23)8-20-10(3)7-21-13-14(18-16(20)21)19(4)17(26)22(15(13)25)9-12(24)28-6-2/h7H,5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQYNTPPBZYEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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